1-Hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one
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Overview
Description
1-Hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one is an organic compound with the molecular formula C19H16O2 It is a derivative of heptatrienone and is characterized by the presence of hydroxyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with acetylacetone in the presence of a base, followed by cyclization and oxidation steps . The reaction typically requires controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and increased efficiency . The industrial process may also incorporate purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-Hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: A curcuminoid antioxidant found in turmeric and ginger.
1,7-Diphenylhept-4-en-3-one: A related compound with similar structural features.
Uniqueness: 1-Hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one is unique due to its specific hydroxyl and phenyl group arrangement, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
630128-15-3 |
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Molecular Formula |
C19H16O2 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
1-hydroxy-1,7-diphenylhepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C19H16O2/c20-18(15-19(21)17-12-5-2-6-13-17)14-8-7-11-16-9-3-1-4-10-16/h1-15,21H |
InChI Key |
BMIMUOQWFJANTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)C=C(C2=CC=CC=C2)O |
Origin of Product |
United States |
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